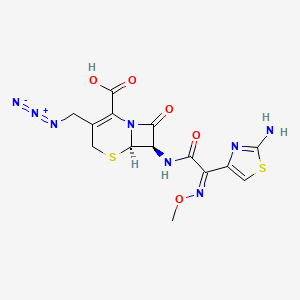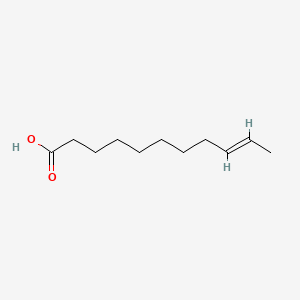
9-Undecenoic acid
概要
説明
9-Undecenoic acid, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂. It features a double bond between the ninth and tenth carbon atoms. This compound is naturally found in the human sweat and is derived from castor oil. It is known for its antifungal and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: 9-Undecenoic acid is primarily synthesized through the pyrolysis of ricinoleic acid, which is obtained from castor oil. The process involves the following steps:
Pyrolysis of Ricinoleic Acid: Ricinoleic acid is subjected to pyrolysis at temperatures ranging from 500 to 600°C in the presence of steam.
Hydrolysis: The methyl ester of ricinoleic acid is hydrolyzed to produce this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The large-scale production involves the continuous pyrolysis of ricinoleic acid, followed by the separation and purification of the resulting this compound .
化学反応の分析
Types of Reactions: 9-Undecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 11-aminoundecanoic acid, a precursor to Nylon-11.
Reduction: The acid can be reduced to undecylene aldehyde, which is used in perfumery.
Substitution: The acid can react with different reagents to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and aryl azides are used to form triazole derivatives.
Major Products Formed:
11-Aminoundecanoic Acid: Used in the production of Nylon-11.
Undecylene Aldehyde: Valued in the fragrance industry.
Triazole Derivatives: Possess antimicrobial properties.
科学的研究の応用
9-Undecenoic acid has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of polymers and other chemical compounds.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Used in topical antifungal treatments for skin infections.
Industry: Employed in the production of Nylon-11 and as a fragrance component in perfumery.
作用機序
The primary mechanism of action of 9-undecenoic acid involves disrupting the integrity of microbial cell membranes. The double bond and carboxylic acid group in its structure integrate into the lipid bilayers of microbial cell membranes, destabilizing them and increasing permeability. This leads to the leakage of essential intracellular components, causing cellular dysfunction and death . Additionally, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, further compromising their structural stability .
類似化合物との比較
Ricinoleic Acid: A precursor to 9-undecenoic acid, derived from castor oil.
11-Aminoundecanoic Acid: An oxidation product of this compound, used in Nylon-11 production.
Undecylene Aldehyde: A reduction product of this compound, used in perfumery.
Uniqueness: this compound is unique due to its bifunctional nature, featuring both a double bond and a carboxylic acid group. This allows it to participate in a variety of chemical reactions, making it a versatile compound in industrial and research applications .
特性
IUPAC Name |
(E)-undec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSJFZQMOOSAF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313510 | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37973-84-5 | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37973-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Undecenoic acid, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


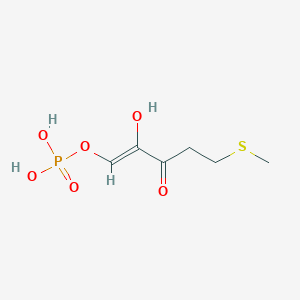
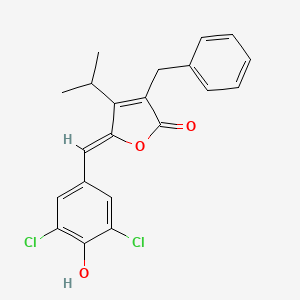
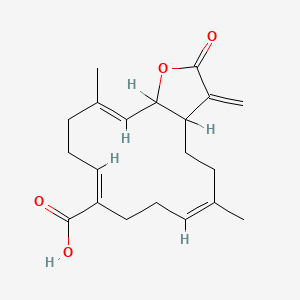
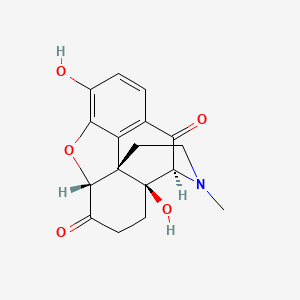
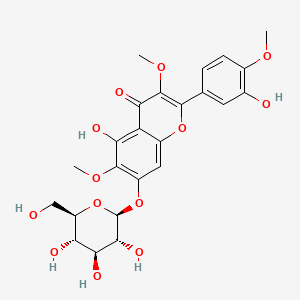
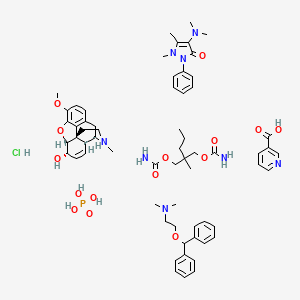
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
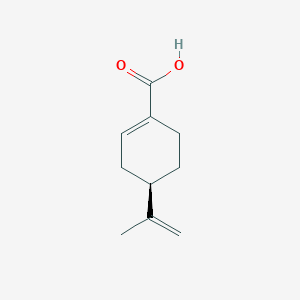
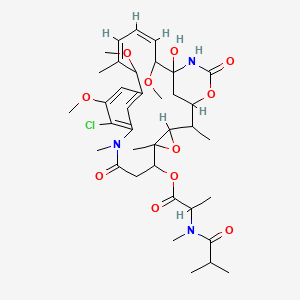
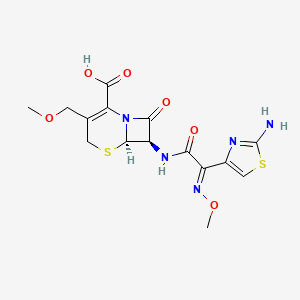
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)

